(5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features both an indole and a thiazolidine ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic organic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative. One common method is the Knoevenagel condensation, where the indole-3-carbaldehyde reacts with thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The thiazolidine ring can be reduced to form thiazolidine-2,4-diol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
- Oxidation of the indole ring can yield indole-3-carboxylic acids.
- Reduction of the thiazolidine ring can produce thiazolidine-2,4-diols.
- Substitution reactions can introduce various functional groups onto the indole ring, enhancing its reactivity and potential biological activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to interact with various molecular targets:
Molecular Targets: Enzymes such as kinases or proteases, and receptors involved in cell signaling pathways.
Pathways Involved: May inhibit specific signaling pathways that are crucial for cell proliferation and survival, leading to its potential anticancer effects.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Thiazolidine-2,4-dione: The core structure of the compound, known for its use in antidiabetic drugs.
(5E)-5-(1H-indol-3-ylmethylidene)-2-phenylimino-3-propyl-1,3-thiazolidin-4-one: A structurally related compound with similar biological activities.
Uniqueness: The combination of the indole and thiazolidine rings in (5E)-3-benzyl-5-(1H-indol-3-ylmethylidene)-1,3-thiazolidine-2,4-dione provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound for drug discovery and development.
Properties
Molecular Formula |
C19H14N2O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-one |
InChI |
InChI=1S/C19H14N2O2S/c22-18-17(10-14-11-20-16-9-5-4-8-15(14)16)24-19(23)21(18)12-13-6-2-1-3-7-13/h1-11,22H,12H2/b14-10+ |
InChI Key |
LCPQLRCUAOMVOD-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
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